molecular formula C20H29NO5 B1398253 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1354486-79-5

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid

Cat. No. B1398253
CAS RN: 1354486-79-5
M. Wt: 363.4 g/mol
InChI Key: UCFQPSTUKYRWNU-ZFWWWQNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of pyrrolidinecarboxylic acid, which is a class of compounds containing a pyrrolidine ring which bears a carboxylic acid group . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrrolidine ring, a carboxylic acid group, and a tert-butoxy group .


Chemical Reactions Analysis

Pyrrolidinecarboxylic acids can undergo various reactions, including decarboxylation and reactions with bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups .

Scientific Research Applications

Environmental Remediation and Fate

  • Sorption to Soil and Minerals : Research has shown that phenoxy herbicides like 2,4-D exhibit sorption behavior in soil and minerals, influenced by soil parameters such as pH and organic carbon content. These findings may guide environmental remediation efforts involving similar phenolic compounds (Werner, Garratt, & Pigott, 2012).

  • Biodegradation in Soil and Groundwater : Studies on ethyl tert-butyl ether (ETBE) biodegradation provide insights into the fate of similar tert-butyl substituted compounds in environmental matrices, highlighting the role of microbial degradation in mitigating pollution (Thornton et al., 2020).

Pharmaceutical Applications

  • Antioxidant and Bioactive Properties : Phenolic compounds like p-Coumaric acid demonstrate significant bioactivities, including antioxidant, anti-inflammatory, and antimicrobial effects. These properties suggest the potential of similar compounds for pharmaceutical use (Pei, Ou, Huang, & Ou, 2016).

Industrial and Chemical Synthesis

  • Catalysis in Organic Synthesis : The utilization of metal cation-exchanged clays as catalysts in organic synthesis, including reactions involving phenolic compounds, underscores the versatility of similar compounds in facilitating selective organic transformations (Tateiwa & Uemura, 1997).

  • Synthetic and Biotechnological Routes : Lactic acid production from biomass exemplifies the biotechnological conversion of organic compounds into valuable chemicals, highlighting the potential of similar processes for the synthesis of phenolic compounds and their derivatives (Gao, Ma, & Xu, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it’s used as an intermediate in the synthesis of other compounds, its mechanism of action would involve its reactions during the synthesis process .

Safety and Hazards

As with all chemicals, this compound should be handled with care. It’s important to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The future directions for this compound would depend on its applications. For example, if it’s used as an intermediate in drug synthesis, future research could focus on improving its synthesis or finding new applications for it .

properties

IUPAC Name

(2S,4S)-4-(2-tert-butylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5/c1-19(2,3)14-9-7-8-10-16(14)25-13-11-15(17(22)23)21(12-13)18(24)26-20(4,5)6/h7-10,13,15H,11-12H2,1-6H3,(H,22,23)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFQPSTUKYRWNU-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=CC=C1O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid

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